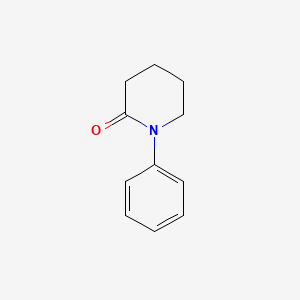

1-Phenylpiperidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOGCJIYHZVBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341258 | |

| Record name | 1-phenylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4789-09-7 | |

| Record name | 1-phenylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenylpiperidin-2-one: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpiperidin-2-one, a six-membered N-aryl lactam, is a pivotal scaffold in synthetic and medicinal chemistry. Its unique structural features, combining a rigid lactam ring with an aromatic phenyl group, impart a range of chemical properties that make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery. This comprehensive technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of pharmacologically active compounds. Furthermore, this guide includes detailed experimental protocols and safety information to assist researchers in its practical application.

Chemical Structure and Identification

This compound is characterized by a piperidin-2-one (δ-valerolactam) ring where the nitrogen atom is directly attached to a phenyl group. This N-arylation significantly influences the electronic and conformational properties of the lactam.

Systematic Information:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 4789-09-7[1] |

| Molecular Formula | C₁₁H₁₃NO[1] |

| Molecular Weight | 175.23 g/mol [1] |

| InChI | InChI=1S/C11H13NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2[1] |

| SMILES | C1CCN(C(=O)C1)C2=CC=CC=C2[1] |

Structural Visualization:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, purification, and application in chemical synthesis.

| Property | Value |

| Melting Point | 99-100 °C[2] |

| Boiling Point | 135-138 °C at 0.6 Torr[2] |

| Density | 1.107 g/cm³ |

| Predicted logP | 1.7[1] |

| Predicted pKa | 0.54 ± 0.20[2] |

Spectroscopic Profile

The spectroscopic data for this compound are crucial for its identification and characterization.

¹H and ¹³C NMR Spectroscopy

The NMR spectra provide detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR):

-

Aromatic Protons: Multiple signals are expected in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the phenyl ring. The exact chemical shifts and coupling patterns will depend on the electronic environment.

-

Piperidine Ring Protons:

-

-N-CH₂- (C6): A triplet is expected for the methylene group adjacent to the nitrogen.

-

-C(=O)-CH₂- (C3): A triplet is expected for the methylene group adjacent to the carbonyl group.

-

-CH₂-CH₂-CH₂- (C4 and C5): Multiplets are expected for the remaining two methylene groups on the piperidine ring.

-

¹³C NMR (Carbon-13 NMR):

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 170 ppm, is characteristic of the lactam carbonyl carbon.

-

Aromatic Carbons: Several signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the nitrogen (ipso-carbon) will have a distinct chemical shift.

-

Piperidine Ring Carbons: Signals corresponding to the four methylene carbons of the piperidine ring are expected in the aliphatic region (δ 20-50 ppm).

Note: Specific, experimentally determined and assigned NMR data with coupling constants are not consistently available across public databases. Researchers should acquire and interpret their own spectra for definitive structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups.

-

C=O Stretch (Amide I): A strong, sharp absorption band is expected in the region of 1650-1690 cm⁻¹ , which is characteristic of a six-membered lactam carbonyl group.

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic): Absorptions are typically observed above 3000 cm⁻¹ .

-

C-H Stretches (Aliphatic): Strong absorptions are expected in the 2850-3000 cm⁻¹ region.

-

C-N Stretch: This absorption can be found in the fingerprint region.

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 175 , corresponding to the molecular weight of the compound.[1]

-

Fragmentation Pattern: Common fragmentation pathways for N-aryl lactams involve cleavage of the lactam ring and fragmentation of the N-aryl moiety. Key fragments may include:

-

Loss of CO (m/z 147)

-

Fragments corresponding to the phenyl group (m/z 77) and related ions.

-

Cleavage of the piperidine ring leading to smaller charged fragments.

-

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two common methods are highlighted below.

From Aniline and a 5-Halovaleryl Halide

This is a direct and widely used method involving the acylation of aniline followed by intramolecular cyclization.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Phenylpiperidin-2-one

Abstract

1-Phenylpiperidin-2-one (CAS No: 4789-09-7) is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, a thorough understanding of its physicochemical properties is paramount for its application in drug design, process development, and analytical sciences. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by established experimental protocols and spectroscopic data. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational data and the practical insights required for its effective utilization.

Introduction and Chemical Identity

This compound, also known as N-phenyl-δ-valerolactam, is an N-aryl lactam. Its structure consists of a six-membered piperidine ring with a phenyl group attached to the nitrogen atom and a carbonyl group at the C2 position. This arrangement confers specific electronic and steric properties that influence its reactivity, stability, and biological interactions. The lactam moiety is a key feature in many biologically active molecules, and the N-phenyl substitution provides a lipophilic domain that can be critical for molecular recognition and membrane permeability.

This guide delves into the essential physical and chemical descriptors that define this molecule, providing a foundational dataset for laboratory and computational work.

Molecular Structure

The chemical structure of this compound is fundamental to all its properties.

Caption: 2D Chemical Structure of this compound.

Core Chemical Identifiers

A summary of the primary chemical identifiers for this compound is provided below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 4789-09-7 | ChemicalBook, PubChem[1][2][3] |

| Molecular Formula | C₁₁H₁₃NO | ChemicalBook, PubChem[1][2] |

| Molecular Weight | 175.23 g/mol | ChemicalBook, PubChem[1][2] |

| Canonical SMILES | C1CCN(C(=O)C1)C2=CC=CC=C2 | PubChem[1][4] |

| InChIKey | NKOGCJIYHZVBDR-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various matrices and are critical for designing experimental conditions, formulation strategies, and purification methods.

Summary of Physical Data

| Property | Value | Conditions | Source |

| Physical State | Solid, Crystalline | Ambient | Inferred from[5] |

| Melting Point | 99-100 °C | - | ChemicalBook[2] |

| Boiling Point | 135-138 °C | 0.6 Torr | ChemicalBook[2] |

| Density | 1.107 g/cm³ | - | ChemicalBook[2] |

| pKa (Predicted) | 0.54 ± 0.20 | - | ChemicalBook[2] |

The predicted pKa value suggests that the compound is a very weak base.[2] The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, significantly reducing its basicity compared to a non-conjugated amine like piperidine.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative profile can be reliably inferred from its structure and the properties of analogous compounds. The presence of the N-phenyl group increases lipophilicity, while the lactam (amide) carbonyl can act as a hydrogen bond acceptor.

-

Aqueous Solubility : Expected to be limited due to the hydrophobic phenyl group.

-

Organic Solvent Solubility : The related compound 1-N-phenyl-piperidin-4-one is soluble in organic solvents such as ethanol and acetone.[5] It is therefore anticipated that this compound will exhibit good solubility in a range of polar aprotic (e.g., DMSO, Acetone, THF) and polar protic (e.g., Ethanol, Methanol) solvents.

This protocol describes a standard, self-validating method for quantifying the solubility of this compound in a given solvent system at a controlled temperature. The causality behind this choice is its status as a "gold standard" method recommended by organizations like the OECD for its reliability and reproducibility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a glass vial to ensure that a saturated solution is achieved and undissolved solid remains.[6]

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.[6]

-

Equilibration: Seal the vial and place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[6] The rationale for this extended period is to overcome any kinetic barriers to dissolution.

-

Phase Separation: Cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours, permitting the excess solid to sediment completely.[6]

-

Sampling & Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Immediately dilute the aliquot with a known volume of an appropriate solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration. The solubility is then calculated by accounting for the dilution factor.

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural confirmation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent like CDCl₃.[7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the piperidine ring.

-

Aromatic Region (~7.0-7.5 ppm): Complex multiplets corresponding to the five protons on the phenyl ring.

-

Aliphatic Region (~1.8-3.6 ppm): Signals for the eight protons on the piperidine ring. The protons alpha to the nitrogen (N-CH₂) and the carbonyl group (C(=O)-CH₂) will be shifted downfield compared to the other methylene protons due to the electron-withdrawing effects of the heteroatoms.

-

-

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments.

-

Carbonyl Carbon (~170 ppm): A characteristic downfield signal for the lactam C=O.

-

Aromatic Carbons (~120-145 ppm): Signals for the six carbons of the phenyl ring.

-

Aliphatic Carbons (~20-50 ppm): Signals for the four distinct methylene carbons in the piperidine ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by several key absorption bands.

-

~1650-1690 cm⁻¹ (C=O Stretch): A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the tertiary amide (lactam). This is one of the most prominent peaks in the spectrum.

-

~2850-3000 cm⁻¹ (C-H Stretch): Multiple bands corresponding to the sp³ C-H stretching of the piperidine ring's methylene groups.

-

~3000-3100 cm⁻¹ (C-H Stretch): Bands corresponding to the sp² C-H stretching of the aromatic phenyl ring.

-

~1450-1600 cm⁻¹ (C=C Stretch): Absorptions associated with the carbon-carbon double bond stretching within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.[8] The PubChem database indicates a molecular ion and several key fragments for this compound.[1]

Caption: Generalized Workflow of a Mass Spectrometer.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 175, corresponding to the intact molecule.[1]

-

Key Fragments: Common fragmentation pathways for N-aryl lactams involve cleavages of the piperidine ring. PubChem lists significant fragments at m/z values of 119, 106, and others, which can be rationalized by specific bond cleavages and rearrangements.[1] Analyzing these fragments is a critical step in confirming the structure.

Safety and Handling

According to GHS classifications sourced from ECHA notifications, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling within a fume hood, are required. Store in a cool, dry, well-ventilated area.[2]

Conclusion

This compound is a well-defined crystalline solid with a melting point of 99-100 °C.[2] Its structure, confirmed by NMR, IR, and MS, features a lactam carbonyl and an N-phenyl group, which together dictate its physicochemical properties. It exhibits limited aqueous solubility but is soluble in common organic solvents. The data and protocols presented in this guide provide a robust foundation for researchers and developers, facilitating its use in synthetic chemistry and drug discovery programs while ensuring safe handling and reliable experimental outcomes.

References

- 1. This compound | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4789-09-7 CAS MSDS (1-PHENYL-PIPERIDIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1-PHENYL-PIPERIDIN-2-ONE | 4789-09-7 [chemicalbook.com]

- 4. PubChemLite - this compound (C11H13NO) [pubchemlite.lcsb.uni.lu]

- 5. CAS 19125-34-9: 1-N-PHENYL-PIPERIDIN-4-ONE | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. raco.cat [raco.cat]

An In-Depth Technical Guide to the Reaction Mechanisms of 1-Phenylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the synthesis and reactivity of 1-phenylpiperidin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and synthetic organic chemistry. By delving into the core reaction mechanisms, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile molecule in their work. We will move beyond simple procedural outlines to examine the underlying principles that govern the reactivity of this lactam, thereby enabling a more rational approach to the design and execution of synthetic strategies.

The this compound Scaffold: An Introduction

This compound, also known as N-phenyl-δ-valerolactam, is a six-membered cyclic amide (lactam) bearing a phenyl group on the nitrogen atom. Its chemical formula is C₁₁H₁₃NO, and it has a molecular weight of 175.23 g/mol .[1][2] The presence of the lactam ring in conjunction with the N-phenyl substituent imparts a unique combination of chemical properties that make it a valuable building block for the synthesis of a wide range of biologically active molecules. The piperidine core is a prevalent motif in many pharmaceuticals, and the N-aryl functionality provides a handle for introducing further molecular diversity and modulating pharmacokinetic and pharmacodynamic properties.[3][4]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | [1][2] |

| Molecular Weight | 175.23 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 4789-09-7 | [1][2] |

| Appearance | White crystalline powder | [5] |

Synthesis of the this compound Core

The construction of the N-aryl lactam core of this compound is a critical first step in many synthetic campaigns. While several methods exist for the formation of lactams, the Buchwald-Hartwig amination has emerged as a particularly powerful and versatile strategy for the synthesis of N-aryl lactams.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In the context of this compound synthesis, this reaction is employed to couple piperidin-2-one (δ-valerolactam) with an aryl halide, such as bromobenzene or iodobenzene.

Reaction Scheme:

Caption: General scheme for the synthesis of this compound via Buchwald-Hartwig amination.

Mechanistic Insights:

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The lactam (in its deprotonated form, the lactamate) coordinates to the Pd(II) center. A base is required to deprotonate the lactam, making it a more potent nucleophile.

-

Reductive Elimination: The final step is the reductive elimination of the N-aryl lactam product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

-

Materials:

-

Piperidin-2-one (1.0 equiv)

-

Bromobenzene (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

-

Xantphos (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous toluene

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Add anhydrous toluene, followed by piperidin-2-one and bromobenzene.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

-

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is crucial for the efficiency of the reaction. Bulky, electron-rich phosphine ligands like Xantphos are often employed to promote both the oxidative addition and the reductive elimination steps.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide is used to deprotonate the lactam without competing in the coupling reaction.

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to ensure the stability of the catalyst and reagents.

Key Reaction Mechanisms of the this compound Core

The this compound scaffold possesses three primary sites of reactivity: the α-carbon to the carbonyl group, the carbonyl group itself, and the N-phenyl ring. Understanding the reaction mechanisms at each of these sites is essential for the strategic functionalization of this molecule.

Reactivity at the α-Carbon: Enolate Chemistry

The protons on the carbon atom adjacent to the lactam carbonyl (the α-carbon) are acidic due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. This enolate is a powerful nucleophile and can undergo a variety of reactions, most notably alkylation.

Enolate Formation:

Caption: Formation of the lithium enolate of this compound.

Mechanism of α-Alkylation:

The α-alkylation of this compound proceeds via a two-step mechanism:

-

Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, forming a lithium enolate. The use of a strong, sterically hindered base like LDA ensures rapid and complete enolate formation, minimizing side reactions.

-

Nucleophilic Attack: The resulting enolate then acts as a nucleophile, attacking an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position.

Experimental Protocol: α-Alkylation of this compound

-

Materials:

-

This compound (1.0 equiv)

-

Lithium diisopropylamide (LDA, 1.1 equiv, freshly prepared or commercial solution)

-

Alkyl halide (e.g., methyl iodide, 1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

-

Slowly add the LDA solution dropwise to the cooled solution and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Add the alkyl halide dropwise to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Stereoselectivity:

The alkylation of substituted piperidinones can proceed with a degree of stereoselectivity. The incoming electrophile will preferentially approach from the less sterically hindered face of the enolate. The stereochemical outcome can often be influenced by the choice of base, solvent, and reaction temperature. For N-Boc-protected 5-substituted δ-lactams, alkylation of their sodium enolates has been shown to proceed with high facial selectivity.[6]

Reactivity at the Carbonyl Group: Reduction

The carbonyl group of the lactam can be reduced to a methylene group, converting the lactam to a cyclic amine. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Caption: Reduction of this compound to 1-Phenylpiperidine.

Mechanism of Reduction with LiAlH₄:

The reduction of a lactam with LiAlH₄ is a complex process that involves the following key steps:

-

Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the lactam, forming a tetrahedral intermediate.

-

Coordination and Elimination: The aluminum coordinates to the oxygen atom, making the hydroxyl group a better leaving group. Subsequent elimination of the aluminate species forms an iminium ion intermediate.

-

Second Hydride Attack: A second hydride ion attacks the iminium ion, reducing it to the final amine product.

Experimental Protocol: Reduction of this compound with LiAlH₄

-

Materials:

-

This compound (1.0 equiv)

-

Lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

-

Procedure:

-

To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.

-

Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-phenylpiperidine. Further purification can be achieved by distillation or chromatography if necessary.

-

Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All equipment must be thoroughly dried, and the reaction must be carried out under a strictly inert atmosphere. The quenching procedure should be performed with extreme caution.

Reactivity of the N-Phenyl Ring: Electrophilic Aromatic Substitution

The N-phenyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The lactam moiety acts as an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate formed during the attack at these positions. However, the carbonyl group is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to aniline.

Mechanism of Friedel-Crafts Acylation:

-

Formation of the Acylium Ion: A Lewis acid, such as aluminum chloride (AlCl₃), reacts with an acyl chloride or anhydride to generate a highly electrophilic acylium ion.[1][7][8][9][10]

-

Nucleophilic Attack: The π-electrons of the N-phenyl ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the acylated product.[1][7][8][9][10]

Experimental Protocol: Friedel-Crafts Acylation of this compound

-

Materials:

-

This compound (1.0 equiv)

-

Acetyl chloride (1.1 equiv)

-

Anhydrous aluminum chloride (AlCl₃, 1.2 equiv)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add anhydrous AlCl₃ and anhydrous DCM and cool to 0 °C.

-

Slowly add acetyl chloride to the suspension.

-

Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the para-acylated product as the major isomer.

-

Data Presentation

Table 1: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, MHz) | δ (ppm): 7.4-7.2 (m, 5H, Ar-H), 3.6 (t, 2H, N-CH₂), 2.5 (t, 2H, CO-CH₂), 1.9 (m, 4H, -CH₂CH₂-) |

| ¹³C NMR (CDCl₃, MHz) | δ (ppm): 170.5 (C=O), 142.1 (Ar-C), 129.0 (Ar-CH), 126.5 (Ar-CH), 125.0 (Ar-CH), 51.5 (N-CH₂), 32.5 (CO-CH₂), 23.0 (-CH₂-), 21.0 (-CH₂-) |

| IR (KBr, cm⁻¹) | ν: 3050 (Ar C-H), 2940, 2860 (Aliphatic C-H), 1660 (C=O, amide), 1590, 1490 (C=C, aromatic) |

| Mass Spec. (EI, m/z) | 175 (M⁺), 119, 91, 77 |

(Note: Approximate chemical shifts and wavenumbers are provided. Actual values may vary slightly depending on the solvent and instrument used.)

Conclusion

This compound is a versatile scaffold with multiple reactive sites that can be selectively functionalized to generate a diverse array of complex molecules. A thorough understanding of the underlying reaction mechanisms, including enolate formation for α-alkylation, hydride reduction of the lactam carbonyl, and electrophilic substitution on the N-phenyl ring, is paramount for the successful application of this building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of these key transformations, complete with mechanistic insights and practical experimental protocols, to serve as a valuable resource for researchers in the field. By leveraging this knowledge, scientists can more effectively design and execute synthetic strategies to access novel compounds with potential therapeutic applications.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. This compound | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective alkylation of N-Boc-protected-5-substituted delta-lactams: synthesis of alpha, delta-disubstituted delta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. websites.umich.edu [websites.umich.edu]

- 8. docsity.com [docsity.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

A Guide to 1-Phenylpiperidin-2-one: A Versatile Lactam in Modern Organic Synthesis

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceuticals and natural products.[1][2] Among the vast library of piperidine-based building blocks, 1-phenylpiperidin-2-one, an N-aryl lactam, has emerged as a particularly valuable starting material. Its unique structural features—an activated amide within a six-membered ring and a reactive α-methylene group—provide a versatile platform for constructing complex molecular architectures. This guide offers an in-depth exploration of this compound, detailing its synthesis, key reactivity patterns, and strategic applications in the development of high-value compounds, including nootropics and precursors to major pharmaceuticals.

Core Characteristics of this compound

This compound (also known as 1-phenyl-2-piperidone) is a solid organic compound characterized by a phenyl group attached to the nitrogen atom of a piperidin-2-one ring. This N-aryl substitution is critical as it influences the electronic properties and reactivity of the lactam moiety.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | [3] |

| Molar Mass | 175.23 g/mol | [3][4] |

| CAS Number | 4789-09-7 | [3][4] |

| Appearance | Off-white to white crystalline solid | [5] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1CCN(C(=O)C1)C2=CC=CC=C2 | [3] |

The presence of the phenyl group conjugate to the nitrogen lone pair decreases the nucleophilicity of the nitrogen and increases the acidity of the α-protons, a feature central to its synthetic utility.

Synthesis of the this compound Scaffold

The construction of the this compound core is typically achieved through intramolecular cyclization strategies. A common and effective method is the Dieckmann condensation of an appropriate amino diester, followed by hydrolysis and decarboxylation.

Caption: General workflow for the synthesis of this compound.

Protocol 1: Two-Step Synthesis from Aniline

This protocol outlines a reliable method for preparing the title compound.

Step 1: Michael Addition to form the Diester Intermediate

-

In a round-bottom flask, aniline is reacted with two equivalents of methyl acrylate. The reaction can be performed neat or in a suitable solvent like methanol.

-

The mixture is heated to reflux for several hours until the consumption of aniline is confirmed by TLC analysis.

-

The excess methyl acrylate and solvent are removed under reduced pressure to yield the crude diester, N,N-bis(2-methoxycarbonylethyl)aniline, which can often be used in the next step without further purification.

Step 2: Dieckmann Condensation and Decarboxylation

-

The crude diester is dissolved in an anhydrous, non-polar solvent such as toluene.

-

A strong base, typically sodium methoxide (NaOMe) or sodium hydride (NaH), is added portion-wise at room temperature. The choice of a strong, non-nucleophilic base is crucial to promote intramolecular cyclization over intermolecular side reactions.

-

The mixture is heated to reflux to drive the Dieckmann condensation. The completion of the cyclization is monitored by TLC.

-

Upon completion, the reaction is cooled and quenched with aqueous acid (e.g., HCl). This step serves a dual purpose: it neutralizes the base and initiates the hydrolysis of the resulting β-keto ester.

-

Continued heating of the acidic mixture drives the decarboxylation, releasing CO₂ and forming the final this compound product.

-

After cooling, the organic layer is separated, washed with brine, dried over anhydrous sulfate, and concentrated. The product is then purified by recrystallization or column chromatography.

Core Reactivity: A Hub for Molecular Diversification

The true power of this compound lies in its predictable and versatile reactivity, primarily centered around the α-carbon and the amide bond.

α-Functionalization: Building Complexity

The protons on the carbon adjacent to the carbonyl (C3 position) are acidic (pKa ≈ 24-26 in DMSO) and can be removed by a strong base to form a nucleophilic enolate. This enolate is a powerful intermediate for forming new carbon-carbon and carbon-heteroatom bonds.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4789-09-7 CAS MSDS (1-PHENYL-PIPERIDIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione|CAS 14377-63-0 [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Lactam in 1-Phenylpiperidin-2-one

Abstract

1-Phenylpiperidin-2-one, an N-aryl substituted δ-lactam, is a pivotal structural motif in medicinal chemistry and a versatile intermediate in organic synthesis. The reactivity of its endocyclic amide (lactam) functionality is central to its utility, offering multiple avenues for molecular elaboration. This guide provides a comprehensive exploration of the electronic properties and chemical reactivity of the lactam core in this compound. We will delve into key transformations including hydrolysis, reduction, and reactions with both nucleophilic and electrophilic agents. By explaining the causality behind reaction mechanisms and providing validated experimental protocols, this document serves as a technical resource for researchers in drug discovery and process development.

Introduction: The this compound Scaffold

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, found in numerous classes of drugs.[1] When fused with a phenyl group at the nitrogen and incorporating a carbonyl at the C2 position, it forms this compound (also known as N-phenyl-δ-valerolactam). This scaffold is a key constituent in molecules targeting a range of biological pathways.[2][3][4] Its significance stems from the predictable yet versatile reactivity of the six-membered lactam ring.

The chemical behavior of the lactam is governed by the endocyclic amide bond. Unlike acyclic amides, the geometry and electronics of the lactam are influenced by the constraints of the ring system. The N-phenyl substituent further modulates this reactivity by withdrawing electron density from the nitrogen atom, influencing the electrophilicity of the carbonyl carbon and the acidity of the α-protons. Understanding these subtle electronic effects is paramount for designing effective synthetic strategies.

Structural and Electronic Properties

The core of this compound's reactivity lies in the resonance of the amide group. The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, creating a resonance hybrid with partial double bond character between the nitrogen and carbonyl carbon. This resonance stabilization makes the amide bond relatively robust. However, the N-phenyl group, being electron-withdrawing, pulls electron density away from the nitrogen, which slightly reduces this delocalization compared to an N-alkyl lactam. This has two primary consequences:

-

Increased Carbonyl Electrophilicity: The diminished contribution of the nitrogen lone pair makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.

-

Increased Acidity of α-Protons: The protons on the carbon adjacent to the carbonyl (C3) are rendered more acidic, facilitating their removal by a strong base to form an enolate.

These electronic features dictate the primary reaction pathways available for this molecule.

Synthesis of the this compound Core

While numerous methods exist for lactam synthesis, a common and effective approach for N-aryl lactams involves the oxidation of the corresponding N-aryl cyclic amine.[5] For instance, the ozonation of N-phenylpiperidine provides a direct, metal-free route to introduce the carbonyl function regioselectively at the α-position to the nitrogen.[5] Another classical approach is the intramolecular cyclization of an appropriate amino acid precursor, such as 5-anilino-pentanoic acid, often facilitated by dehydrating agents. The availability of these synthetic routes makes this compound a readily accessible starting material for further derivatization.

Key Transformations of the Lactam Moiety

The lactam in this compound can undergo several fundamental transformations, which are crucial for its role as a synthetic intermediate. These include ring-opening reactions via hydrolysis or nucleophilic addition, reduction of the carbonyl, and functionalization at the α-carbon.

Lactam Hydrolysis: Ring Opening

The amide bond of the lactam can be cleaved through hydrolysis under either acidic or basic conditions to yield 5-(phenylamino)pentanoic acid. The kinetics of N-aryl lactam hydrolysis are influenced by factors such as the electronic nature of the aryl substituent and ring strain.[6][7]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which collapses to break the C-N bond and open the ring.

Mechanism: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate with a negative charge on the oxygen. The collapse of this intermediate cleaves the amide C-N bond, resulting in an amide anion and a carboxylic acid. A final proton transfer gives the carboxylate and the free amine.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (HCl) (10.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reduction of the Lactam Carbonyl

The complete reduction of the amide functional group is a powerful transformation that converts the lactam into the corresponding cyclic amine. For this compound, this yields 1-phenylpiperidine, a valuable scaffold in its own right.[8][9]

Causality of Reagent Choice: Strong, oxophilic reducing agents are required to reduce the resonance-stabilized amide carbonyl. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[10] Weaker reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing amides.[10]

Mechanism: The reduction proceeds via nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon. The resulting tetrahedral intermediate is stabilized by coordination to the aluminum species. In a key step, the oxygen atom is eliminated as part of an aluminate complex, forming an intermediate iminium ion. A second hydride equivalent then attacks the iminium ion to furnish the final amine product.

Experimental Protocol: LAH Reduction

-

Safety Note: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

-

Workup (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add dropwise:

-

'x' mL of water (where 'x' is the mass of LAH in grams).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water. This procedure is designed to quench the excess LAH and precipitate aluminum salts as a filterable solid.

-

-

Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude 1-phenylpiperidine, which can be further purified by distillation or chromatography.

Reactivity at the α-Carbon: Enolate Formation and Alkylation

The protons at the C3 position, alpha to the lactam carbonyl, are acidic enough to be removed by a strong, non-nucleophilic base. This generates a nucleophilic enolate, which can then react with various electrophiles, enabling functionalization of the piperidine ring.

Causality of Reagent Choice: A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is ideal for this purpose. Its bulkiness prevents it from acting as a nucleophile and attacking the carbonyl carbon, ensuring that it only functions as a base to deprotonate the α-carbon.

Mechanism: LDA abstracts a proton from the C3 position to form a lithium enolate intermediate. This enolate is a soft nucleophile and will readily react with soft electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the C3 position.

Experimental Protocol: α-Alkylation

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath).

-

Base Formation: Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C to generate LDA in situ.

-

Enolate Formation: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution. Stir for 1 hour at -78 °C.

-

Electrophile Addition: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

-

Quench: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Reactions with Strong Nucleophiles: Grignard Reagents

The reaction of lactams with highly nucleophilic organometallic reagents, such as Grignard reagents (R-MgX), typically leads to the addition to the carbonyl group.[11][12] Unlike with esters, where double addition often occurs, the reaction with lactams can sometimes be controlled. However, with a strong reagent, the initial adduct can collapse and lead to ring-opening, ultimately forming an amino ketone after workup.

Mechanism: The Grignard reagent adds to the carbonyl carbon to form a magnesium alkoxide tetrahedral intermediate. This intermediate is relatively stable at low temperatures. Upon aqueous workup, the intermediate is protonated and subsequently eliminates water to form an iminium ion, which is then hydrolyzed to the corresponding ketone.

Summary of Reactivity

The reactivity of the lactam in this compound is a versatile tool for synthetic chemists. The key transformations and the rationale for reagent selection are summarized below.

| Reaction Type | Key Reagent(s) | Rationale for Reagent Choice | Product Type |

| Acidic Hydrolysis | Strong Acid (e.g., HCl) | Protonates carbonyl, activating it for nucleophilic attack by weak nucleophiles (water). | Amino Acid |

| Basic Hydrolysis | Strong Base (e.g., NaOH) | Hydroxide is a strong nucleophile that can directly attack the carbonyl carbon. | Amino Acid |

| Reduction | LiAlH₄ | A powerful, oxophilic hydride source required to reduce the stable amide bond. | Cyclic Amine |

| α-Alkylation | LDA, Alkyl Halide | LDA is a strong, non-nucleophilic base that selectively forms the enolate without attacking the carbonyl. | α-Substituted Lactam |

| Grignard Addition | R-MgX | A strong carbon nucleophile that attacks the electrophilic carbonyl carbon. | Amino Ketone (after hydrolysis) |

Conclusion and Outlook

This compound is more than just a stable heterocycle; it is a dynamic scaffold whose reactivity can be precisely controlled to access a diverse range of molecular architectures. The N-phenyl group modulates the inherent reactivity of the δ-lactam ring, providing a balance of stability and reactivity. The ability to perform ring-opening hydrolysis, complete carbonyl reduction, and α-carbon functionalization makes this compound a cornerstone intermediate in the synthesis of complex pharmaceutical agents.[1][2][4] Future research will likely continue to exploit these fundamental reactions in the development of novel therapeutics and in the construction of complex natural products.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A study of factors affecting the rates of hydrolysis of some N-arylazetidin-2-ones (N-aryl-β-lactams) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Grignard Reagents and Their N-analogues in the Synthesis of Tricyclic and Tetracyclic Cage-like Lactams - Enamine [enamine.net]

- 12. Grignard Reaction [organic-chemistry.org]

1-Phenylpiperidin-2-one molecular formula and weight

An In-Depth Technical Guide to 1-Phenylpiperidin-2-one: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 4789-09-7), a heterocyclic compound of significant interest in synthetic organic chemistry and pharmaceutical development. As a key structural motif, the piperidone core is a foundational building block for more complex molecules, making a thorough understanding of its properties and synthesis essential for researchers in the field. This document moves beyond a simple recitation of facts to explain the causality behind its chemical behavior and the logic of its analytical validation.

Core Molecular Identity and Physicochemical Properties

This compound is a lactam derivative characterized by a phenyl group attached to the nitrogen atom of a piperidin-2-one ring. This structure imparts specific chemical properties that are foundational to its utility as a synthetic intermediate.

Its core identity is defined by its molecular formula and weight.

A summary of its key computed and experimental properties is presented below. Understanding these values is the first step in designing experiments, from selecting appropriate solvents to predicting reaction behavior.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 4789-09-7 | ChemicalBook[2] |

| Melting Point | 99-100 °C | Guidechem[3] |

| Boiling Point | 366.6 ± 11.0 °C at 760 mmHg | Guidechem[3] |

| Density | 1.107 g/cm³ | Guidechem[3] |

| SMILES | C1CCN(C(=O)C1)C2=CC=CC=C2 | PubChem[1] |

| InChIKey | NKOGCJIYHZVBDR-UHFFFAOYSA-N | PubChem[1] |

Synthesis Methodology: A Validated Approach

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the intramolecular cyclization of an N-phenyl substituted aminopentanoic acid, often formed in situ. This process exemplifies a robust protocol where the reaction's progression can be monitored and the final product isolated with high purity.

The logical workflow for a typical laboratory synthesis is outlined below. This represents a self-validating system where each step's outcome confirms the success of the previous one.

Caption: Logical workflow for the synthesis and validation of this compound.

Experimental Protocol: N-Acylation followed by Intramolecular Cyclization

This protocol is designed for high yield and purity, relying on common laboratory reagents. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in the cyclization step is critical to deprotonate the amide nitrogen without competing side reactions, thus ensuring an efficient intramolecular Williamson ether-like synthesis of the lactam.

Step 1: Synthesis of N-(5-chloropentanoyl)aniline

-

In a round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add 5-chlorovaleroyl chloride (1.1 eq) dropwise to the stirred solution. The pyridine acts as a base to neutralize the HCl byproduct, preventing protonation of the aniline starting material.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline spot is consumed.

-

Perform an aqueous workup by washing the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude intermediate product.

Step 2: Intramolecular Cyclization to this compound

-

Under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Dissolve the crude N-(5-chloropentanoyl)aniline from Step 1 in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. The evolution of hydrogen gas should be observed as the amide is deprotonated.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours. The elevated temperature facilitates the intramolecular nucleophilic substitution that forms the piperidone ring.

-

Cool the reaction to 0 °C and carefully quench by the slow addition of water.

-

Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous NaSO₄, and concentrate in vacuo.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Applications in Research and Drug Development

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Its derivatives are explored for a vast range of therapeutic applications, including as anticancer, antiviral, and analgesic agents.[5]

This compound serves as a valuable intermediate in this context. Its structure allows for further chemical modification at several positions:

-

Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution to introduce diverse functionalities.

-

Piperidone Ring: The methylene groups adjacent to the carbonyl and nitrogen can be functionalized, for example, via alpha-bromination or deprotonation followed by alkylation.

Its role as a building block is critical in constructing more complex molecules, particularly in the development of inhibitors for protein-protein interactions, such as the MDM2-p53 pathway, where piperidinone-based structures have shown significant promise.[6]

Safety and Handling

Proper handling of this compound is essential for laboratory safety. Based on GHS classifications, the compound presents several hazards.[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is more than a simple chemical compound; it is a versatile and valuable tool for the research scientist. Its well-defined physicochemical properties, coupled with robust and reliable synthesis protocols, make it an important intermediate in the pipeline of drug discovery and materials science. The methodologies and data presented in this guide provide the necessary foundation for its effective and safe utilization in a research setting.

References

- 1. This compound | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4789-09-7 CAS MSDS (1-PHENYL-PIPERIDIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Potential Pharmacological Activities of 1-Phenylpiperidin-2-one

Foreword: Unveiling the Potential of a Core Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most prolific heterocyclic scaffolds, integral to the structure of numerous pharmaceuticals.[1] Its N-phenyl lactam derivative, 1-phenylpiperidin-2-one, presents a simple yet intriguing structure. While direct pharmacological investigations into this specific molecule are notably scarce in publicly accessible literature, the extensive bioactivity of its derivatives provides a compelling rationale for its exploration as a lead compound. This guide synthesizes the known activities of structurally related compounds to build a predictive framework for the potential pharmacological profile of this compound and to propose a clear, actionable roadmap for its systematic investigation.

Chemical Identity and Synthesis

This compound (CAS No: 4789-09-7) is a cyclic amide (a lactam) with a molecular formula of C₁₁H₁₃NO.[2] Its structure consists of a piperidin-2-one ring where the nitrogen atom is directly attached to a phenyl group. This N-arylation significantly influences the molecule's lipophilicity and electronic properties, which are key determinants of its pharmacokinetic and pharmacodynamic behavior.

Representative Synthesis: N-Arylation via Nucleophilic Substitution

A common and straightforward method for the synthesis of N-aryl lactams involves the nucleophilic substitution of a haloalkanoate by an aniline, followed by intramolecular cyclization. A plausible synthetic route to this compound is the reaction of aniline with 5-bromovaleric acid or its ester derivative, followed by a base-mediated or thermal cyclization to form the lactam ring.

Caption: A plausible two-step synthesis of this compound.

Potential Pharmacological Activities: An Evidence-Based Extrapolation

The pharmacological potential of this compound is best inferred from the documented activities of its derivatives. The core structure appears to be a versatile scaffold, with modifications leading to compounds with significant activity in several therapeutic areas.

Anticonvulsant Activity

The piperidin-2-one scaffold is a recurring motif in the design of anticonvulsant agents. A study on 4-phenylpiperidin-2-one derivatives revealed potent anticonvulsant properties in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[3][4] The most active compound from this series, 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one, exhibited an ED₅₀ of 23.7 mg/kg in the MES test.[4] Mechanistic studies suggested that these compounds might exert their effects through interaction with the GABAergic system, specifically at the benzodiazepine-binding site on GABAₐ receptors.[4][5] Furthermore, other related heterocyclic structures containing piperazine moieties have also demonstrated significant anticonvulsant effects, indicating the broader relevance of this chemical space in epilepsy research.[5][6]

| Derivative Class | Animal Model | Key Findings | Reference |

| 4-Phenylpiperidin-2-one derivatives | MES, scPTZ (mice) | Showed significant anticonvulsant activity; one derivative had an MES ED₅₀ of 23.7 mg/kg. | [4] |

| 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones | MES, scPTZ, 6-Hz (mice) | Several compounds were highly active in multiple seizure models. | [6] |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES, 6-Hz (mice) | Showed protection in MES seizures, with some having a long duration of action. | [5] |

Anti-inflammatory Activity

Derivatives of the phenylpiperidine nucleus have shown anti-inflammatory activities comparable to that of phenylbutazone in the rat paw carrageenan test.[7] This suggests that the core scaffold may interfere with inflammatory pathways. Studies on other piperidinone derivatives have also pointed towards anti-inflammatory potential.[8] For example, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride demonstrated a significant, dose-dependent reduction in carrageenan-induced paw edema.[9] The mechanisms underlying the anti-inflammatory effects of such compounds can be diverse, potentially involving the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokine production, or modulation of other inflammatory mediators.[10][11][12]

| Derivative | Animal Model | Key Findings | Reference |

| Phenylpiperidine derivatives | Carrageenan-induced rat paw edema | Activities comparable to phenylbutazone were observed. | [7] |

| 3-Benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride | Carrageenan-induced rat paw edema | Showed a 90.32% reduction in edema at a 200 mg/kg dose. | [9] |

| Piperidine-2,4,6-trione derivatives | Various inflammation models | Displayed distinct anti-inflammatory activity. | [8] |

Central Nervous System (CNS) Modulation

The N-aryl piperidine and piperidinone motifs are prevalent in a wide range of CNS-active agents.[13][14] The well-known stimulant methylphenidate, which contains a phenylpiperidine core, acts as a norepinephrine-dopamine reuptake inhibitor.[15] This highlights the potential for the this compound scaffold to interact with monoamine transporters. Additionally, the phenylpiperidine structure is a cornerstone of many potent opioid analgesics, such as the pethidines and prodines, which act on opioid receptors.[16] The incorporation of a phenylpiperidine fragment into other molecules has been explored for potential antiparkinsonian activity, suggesting a possible interaction with the dopamine system.[17]

A Proposed Roadmap for Pharmacological Investigation

Given the substantial evidence from its derivatives, a systematic pharmacological screening of this compound is warranted. The following section outlines a logical, step-by-step approach to elucidate its potential therapeutic activities.

Primary In Vivo Screening Cascade

A primary screening cascade should be employed to efficiently test for the most probable activities in whole-animal models.

Caption: Proposed primary in vivo screening workflow for this compound.

Detailed Experimental Protocols

Protocol 3.2.1: Maximal Electroshock (MES) Seizure Test

-

Objective: To assess the ability of the compound to prevent the spread of seizures.

-

Animals: Male Swiss mice (20-25 g).

-

Procedure:

-

Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) dissolved in a suitable vehicle (e.g., 20% Tween 80). A control group receives the vehicle only.

-

After a predetermined time (e.g., 30 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of this phase is recorded as protection.

-

Calculate the median effective dose (ED₅₀) using probit analysis.

-

Protocol 3.2.2: Carrageenan-Induced Paw Edema Test

-

Objective: To evaluate the compound's acute anti-inflammatory activity.

-

Animals: Male Wistar rats (150-180 g).

-

Procedure:

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Administer this compound orally (p.o.) or i.p. at various doses. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin (10 mg/kg).

-

After 1 hour, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

-

Secondary Mechanistic In Vitro Assays

Should the primary screening yield positive results, secondary in vitro assays can be employed to elucidate the mechanism of action.

-

For Anticonvulsant Activity: Radioligand binding assays for GABAₐ receptor subtypes and voltage-gated sodium and calcium channels can be performed.[18]

-

For Anti-inflammatory Activity: Enzyme inhibition assays for COX-1 and COX-2, and cellular assays to measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages can be conducted.[10]

Structure-Activity Relationship (SAR) Insights from Derivatives

Although SAR for this compound itself is not established, studies on its derivatives offer valuable clues:

-

Substitution on the Phenyl Ring: In anticonvulsant 4-phenylpiperidin-2-one derivatives, electron-withdrawing groups like trifluoromethyl at the para-position of the phenyl ring enhanced potency.[4]

-

Modifications of the Piperidinone Ring: Fusing other rings to the piperidinone core, as seen in the thieno[3,2-b]pyridin-5-(4H)-one derivatives, has been a successful strategy for increasing anticonvulsant activity.[4]

Conclusion and Future Directions

This compound is a molecule of significant latent potential. The wealth of pharmacological data on its derivatives strongly suggests that this core scaffold is primed for activity as an anticonvulsant and anti-inflammatory agent, with a broader potential for CNS modulation. The lack of direct investigation represents a clear opportunity for drug discovery and development. The experimental roadmap proposed in this guide provides a logical and efficient pathway to systematically evaluate its bioactivities, elucidate its mechanisms of action, and unlock its therapeutic potential. Future research should not only focus on the parent molecule but also on the strategic synthesis of new derivatives, guided by the SAR insights from related compounds, to optimize potency and selectivity for specific biological targets.

References

- 1. 1-phenylpiperidine-2,6-dione synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential antiinflammatory compounds. 1. Antiinflammatory phenylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A review on anti-inflammatory activity of phenylpropanoids found in essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methylphenidate - Wikipedia [en.wikipedia.org]

- 16. reddit.com [reddit.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-Phenylpiperidin-2-one

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Phenylpiperidin-2-one (also known as N-Phenyl-δ-valerolactam), a valuable heterocyclic compound often utilized as a building block in medicinal chemistry and materials science. The protocol details a robust two-step synthetic route commencing from aniline and 5-chlorovaleroyl chloride. The methodology is designed for research scientists and professionals in drug development, emphasizing safety, procedural rationale, and characterization of the final product.

Introduction

This compound is a six-membered lactam derivative with the molecular formula C₁₁H₁₃NO.[1][2] Its structure is a key pharmacophore and a versatile intermediate in the synthesis of more complex biologically active molecules. The piperidinone core is prevalent in numerous pharmaceutical compounds, making reliable synthetic access to its derivatives crucial for drug discovery and development programs.[3][4]

This guide outlines a classical and dependable approach involving an initial acylation to form an N-aryl-ω-haloalkanamide, followed by a base-mediated intramolecular cyclization. This method was chosen for its high reliability and the accessibility of its starting materials. Each step is explained in detail, including the chemical principles that govern the choice of reagents and conditions, ensuring that researchers can not only replicate the procedure but also adapt it as needed.

Synthesis Overview

The synthesis of this compound is accomplished in two primary stages:

-

Amide Formation: The acylation of aniline with 5-chlorovaleroyl chloride in the presence of a non-nucleophilic base to yield the intermediate, N-phenyl-5-chlorovaleramide.

-

Intramolecular Cyclization: A base-induced intramolecular nucleophilic substitution, where the amide nitrogen displaces the terminal chloride to form the six-membered lactam ring.

Diagram 1: Two-step synthesis workflow for this compound.

Materials and Methods

Reagents and Materials

| Reagent | CAS No. | Molecular Wt. | Purity |

| Aniline | 62-53-3 | 93.13 g/mol | >99% |

| 5-Chlorovaleroyl chloride | 1575-61-7 | 155.01 g/mol | >97% |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | >99% |

| Sodium Hydride (NaH) | 7646-69-7 | 24.00 g/mol | 60% disp. in oil |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Anhydrous |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 g/mol | Anhydrous |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 1 M aq. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated aq. |

| Brine | 7647-14-5 | 58.44 g/mol | Saturated aq. |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Anhydrous |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Reflux condenser

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Apparatus for thin-layer chromatography (TLC)

-

Standard laboratory glassware and consumables

Safety and Handling

General Precautions: This protocol must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

Chemical-Specific Hazards:

-

This compound: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

-

5-Chlorovaleroyl chloride: Corrosive. Reacts violently with water, releasing HCl gas. Causes severe skin burns and eye damage.

-

Aniline: Toxic by all routes of exposure. A suspected carcinogen and mutagen.

-